molecular formula C10H17NO3 B13066432 (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate

(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate

Cat. No.: B13066432
M. Wt: 199.25 g/mol
InChI Key: AEVQETQLKSVJET-IZJGZUANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods: Industrial production methods for this compound often rely on the same synthetic routes used in laboratory settings but are scaled up to meet production demands. These methods require precise control of reaction conditions to ensure the desired stereochemistry and yield.

Chemical Reactions Analysis

Types of Reactions: (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.

Scientific Research Applications

(1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders . Additionally, it has applications in the pharmaceutical industry as a precursor for drug development .

Mechanism of Action

The mechanism of action of (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl acetate acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds include other tropane alkaloids such as atropine, scopolamine, and cocaine. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and stereochemistry .

Uniqueness: What sets (1S,3S,5R,6S)-3-hydroxy-8-methyl-8-azabicyclo[32Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

[(1S,3S,5R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-6-yl] acetate

InChI

InChI=1S/C10H17NO3/c1-6(12)14-10-4-7-3-8(13)5-9(10)11(7)2/h7-10,13H,3-5H2,1-2H3/t7-,8-,9+,10?/m0/s1

InChI Key

AEVQETQLKSVJET-IZJGZUANSA-N

Isomeric SMILES

CC(=O)OC1C[C@@H]2C[C@@H](C[C@H]1N2C)O

Canonical SMILES

CC(=O)OC1CC2CC(CC1N2C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.